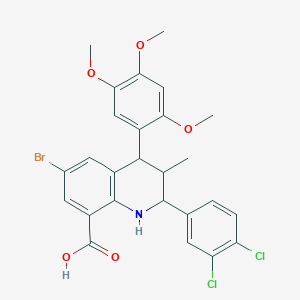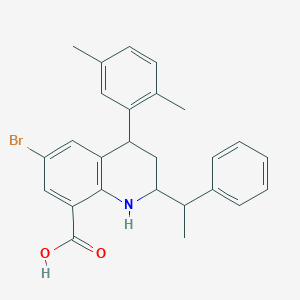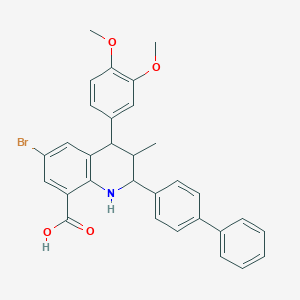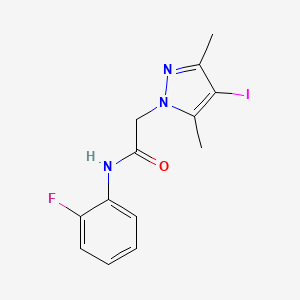![molecular formula C25H34N6S2 B4318675 N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE](/img/structure/B4318675.png)
N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE
Descripción general
Descripción
4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes piperidine and pyridine rings, which are connected by a propane-1,3-diyl linker and carbothioamide groups. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine precursors, followed by their functionalization with carbothioamide groups. The final step involves linking these functionalized units with a propane-1,3-diyl spacer under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbothioamide groups to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.
Medicine: The compound’s potential bioactivity could be explored for developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry: It may find applications in materials science, such as in the development of novel polymers or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) involves its interaction with specific molecular targets. The piperidine and pyridine rings, along with the carbothioamide groups, can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-trimethylenedipiperidine: A related compound with a similar piperidine structure but lacking the pyridine and carbothioamide groups.
1,3-Bis(4-piperidyl)propane: Another similar compound with a propane-1,3-diyl linker but different functional groups.
Uniqueness
4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) is unique due to the combination of piperidine, pyridine, and carbothioamide groups within a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
N-pyridin-3-yl-4-[3-[1-(pyridin-3-ylcarbamothioyl)piperidin-4-yl]propyl]piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6S2/c32-24(28-22-6-2-12-26-18-22)30-14-8-20(9-15-30)4-1-5-21-10-16-31(17-11-21)25(33)29-23-7-3-13-27-19-23/h2-3,6-7,12-13,18-21H,1,4-5,8-11,14-17H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKACIPSCLDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)C(=S)NC3=CN=CC=C3)C(=S)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4318598.png)
![3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid](/img/structure/B4318609.png)
![3-{2-[(5-METHYL-3-ISOXAZOLYL)SULFAMOYL]-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL}BENZOIC ACID](/img/structure/B4318610.png)
![3'-[2-(1H-indol-3-yl)ethyl]-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4318629.png)
![2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B4318636.png)
![5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B4318640.png)





![3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID](/img/structure/B4318656.png)
![3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B4318660.png)

